4-ethynyloxane-4-carboxylic acid
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Overview
Description
4-Ethynyloxane-4-carboxylic acid is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a Grignard reagent derived from an ethynyl-substituted oxane. This reaction typically involves the following steps:
- Formation of the Grignard reagent by reacting ethynyl oxane with magnesium in an anhydrous ether solvent.
- Carboxylation of the Grignard reagent with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale carboxylation processes using similar principles as the laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary alcohols.
- Substitution reactions yield various substituted oxane derivatives.
Scientific Research Applications
4-Ethynyloxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-ethynyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
4-Ethynyloxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-Ethynylbenzoic acid: Similar in having an ethynyl group and a carboxylic acid group but differs in the aromatic ring structure.
4-Ethynylcyclohexane-1-carboxylic acid: Similar in having an ethynyl group and a carboxylic acid group but differs in the cyclohexane ring structure.
Properties
CAS No. |
2167622-62-8 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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